N-butylpiperidine-3-carboxamide
Description
N-Butylpiperidine-3-carboxamide (chemical formula: C₉H₁₈ClNO, molecular weight: 191.7 g/mol) is a piperidine-derived carboxamide featuring a butyl substituent on the piperidine nitrogen. The compound’s piperidine core and carboxamide group enable interactions with biological targets, while the butyl chain enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-butylpiperidine-3-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-2-3-7-12-10(13)9-5-4-6-11-8-9/h9,11H,2-8H2,1H3,(H,12,13) |
InChI Key |
YXJXOPXCTGLNEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CCCNC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Alkyl-Substituted Piperidine Carboxamides
The following table highlights key structural analogs and their properties:
Key Observations :
Functional Analogs: Nipecotic Acid Prodrugs and Amino Acid Derivatives
Nipecotic acid (piperidine-3-carboxylic acid) derivatives, such as those studied by Bonina et al. (1999), share structural similarities with this compound but feature carboxylic acid groups instead of carboxamides. These compounds are often esterified to enhance bioavailability .
Comparison :
- Stability : Carboxamides (e.g., this compound) exhibit greater hydrolytic stability than nipecotic acid esters, reducing premature degradation in plasma .
- Target Specificity : Nipecotic acid derivatives are well-characterized GABA inhibitors, whereas carboxamide analogs may target diverse pathways, depending on substituents .
Piperidine vs. Azetidine Derivatives
Azetidine-based analogs (e.g., N-substituted 3-aminoazetidine-3-carboxylic acids) represent smaller heterocyclic systems. Žukauskait˙e et al.
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